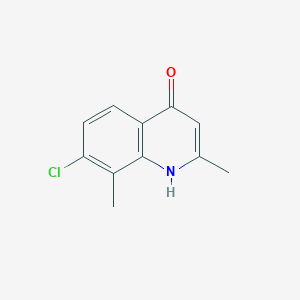

7-Chloro-2,8-dimethylquinolin-4-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 366127. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-chloro-2,8-dimethyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-6-5-10(14)8-3-4-9(12)7(2)11(8)13-6/h3-5H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOJPYUFGOCWEHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C(=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90320906 | |

| Record name | 7-Chloro-2,8-dimethylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90320906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21629-48-1 | |

| Record name | 21629-48-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=366127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Chloro-2,8-dimethylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90320906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21629-48-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Elucidating the Mechanism of Action of 7-Chloro-2,8-dimethylquinolin-4-ol: A Case Study in Autophagy Modulation

Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This guide presents a comprehensive, field-proven strategic workflow to elucidate the mechanism of action for a novel derivative, 7-Chloro-2,8-dimethylquinolin-4-ol. While specific mechanistic data for this compound is not yet publicly available, its structural motifs suggest potential activity as a modulator of critical cellular pathways. We therefore use this molecule as a lead candidate to detail a best-practice approach for its characterization, from initial phenotypic discovery through to precise target identification and validation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel small molecules. The primary focus of this illustrative workflow will be the investigation of the compound's potential role in modulating autophagy, a key cellular homeostasis process implicated in numerous diseases.[1]

Part 1: Phenotypic Discovery: Identifying a Cellular Fingerprint

The journey to understanding a compound's mechanism of action begins with a broad, unbiased assessment of its effect on cellular behavior. Phenotypic screening provides a powerful, target-agnostic approach to identify a compound's primary biological activity, which then guides all subsequent mechanistic investigations.[2] Given the known roles of quinoline derivatives in modulating intracellular vesicle trafficking, a high-content screen (HCS) focused on autophagy is a logical starting point.

Rationale for an Autophagy-Focused High-Content Screen

Autophagy is a fundamental catabolic process where cells degrade and recycle their own components to maintain homeostasis.[1] Its dysregulation is linked to cancer, neurodegeneration, and infectious diseases, making it a prime target for therapeutic intervention.[1][3] An image-based HCS using fluorescently tagged autophagy markers, such as Microtubule-associated protein 1A/1B-light chain 3 (LC3), provides a robust and quantifiable readout of autophagic activity.[4][5] Upon induction of autophagy, the cytosolic form of LC3 (LC3-I) is lipidated to form LC3-II, which is recruited to the membranes of nascent autophagosomes, appearing as distinct puncta under a microscope.[3]

Experimental Protocol 1: GFP-LC3 Puncta Formation Assay

-

Cell Seeding: Plate HeLa cells stably expressing GFP-LC3 in 96-well, clear-bottom imaging plates at a density of 5,000 cells/well. Allow cells to adhere for 24 hours.

-

Compound Treatment: Prepare a serial dilution of this compound (hereafter "Cmpd-X") in DMSO. Add the compound to the cell plates to achieve final concentrations ranging from 10 nM to 100 µM. Include vehicle (DMSO) as a negative control, Rapamycin (an mTOR inhibitor and autophagy inducer) as a positive control, and Chloroquine (a late-stage autophagy inhibitor that causes puncta accumulation) as a reference control.[4]

-

Incubation: Incubate the plates for 18-24 hours at 37°C and 5% CO₂.

-

Cell Staining & Fixation:

-

Wash cells gently with Phosphate-Buffered Saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Stain cell nuclei with Hoechst 33342 dye for 10 minutes.

-

Wash three times with PBS.

-

-

Imaging: Acquire images using a high-content automated microscope, capturing both the GFP (LC3) and DAPI (nuclei) channels.

-

Image Analysis: Utilize an automated image analysis software to identify individual cells (based on nuclear stain) and quantify the number, size, and intensity of GFP-LC3 puncta per cell.

Data Presentation: Hypothetical HCS Results

| Compound | Concentration | Mean GFP-LC3 Puncta per Cell | Z-Score vs. Vehicle | Notes |

| Vehicle (DMSO) | 0.1% | 5.2 ± 1.1 | 0 | Baseline autophagy |

| Rapamycin | 200 nM | 25.8 ± 4.5 | > 3 | Positive Control (Inducer) |

| Chloroquine | 50 µM | 35.1 ± 5.2 | > 3 | Positive Control (Inhibitor) |

| Cmpd-X | 5 µM | 31.5 ± 4.8 | > 3 | Potent "Hit" Compound |

Visualization: High-Content Screening Workflow

Caption: Workflow for the primary high-content screen.

Part 2: Differentiating Mechanism: Autophagy Induction vs. Lysosomal Blockade

The primary screen revealed that Cmpd-X increases LC3 puncta, a phenotype shared by both autophagy inducers and compounds that block the final degradation step (autophagosome-lysosome fusion).[3][4] To determine the true mechanism, we must measure autophagic flux —the complete process of autophagosome formation, fusion with lysosomes, and degradation.

Rationale for Tandem Fluorescent LC3 Assay

This assay utilizes a tandem fluorescently tagged LC3 protein (mCherry-GFP-LC3). GFP fluorescence is quenched in the acidic environment of the autolysosome, while the acid-stable mCherry continues to fluoresce.

-

Autophagy Inducers: Increase both yellow (GFP+mCherry) autophagosomes and red-only (mCherry) autolysosomes.

-

Fusion/Lysosome Inhibitors (e.g., Chloroquine): Cause an accumulation of yellow autophagosomes only, as the quenching of GFP fails to occur.

Experimental Protocol 2: Autophagic Flux Assay

-

Cell Transfection & Seeding: Transfect HeLa cells with the mCherry-GFP-LC3 plasmid. After 24 hours, seed the cells into imaging plates as described in Protocol 1.

-

Compound Treatment: Treat cells with Cmpd-X (at its EC₅₀ from the primary screen), vehicle, Rapamycin, and Chloroquine for 6 hours.

-

Imaging: Acquire images in both the GFP and mCherry channels using a confocal or high-content microscope.

-

Analysis:

-

Quantify the number of yellow puncta (colocalization of GFP and mCherry signals), representing autophagosomes.

-

Quantify the number of red-only puncta (mCherry signal without corresponding GFP), representing autolysosomes.

-

An increase in both yellow and red puncta indicates enhanced flux (induction). An increase in yellow puncta only indicates a blockade.

-

Visualization: Principle of the Autophagic Flux Assay

References

- 1. Targeting autophagy using small-molecule compounds to improve potential therapy of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. Discovery of a Small-Molecule Modulator of the Autophagy-Lysosome Pathway That Targets Lamin A/C and LAMP1, Induces Autophagic Flux, and Affects Lysosome Positioning in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

Spectroscopic Data of 7-Chloro-2,8-dimethylquinolin-4-ol: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 7-Chloro-2,8-dimethylquinolin-4-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Beyond a mere listing of spectral features, this guide offers insights into the experimental methodologies and the rationale behind the interpretation of the spectroscopic data, providing a holistic understanding of the molecule's structural characterization.

Introduction

This compound is a substituted quinoline derivative. The quinoline scaffold is of significant interest in medicinal chemistry, forming the core of numerous therapeutic agents. A thorough structural elucidation of novel quinoline derivatives is paramount for understanding their structure-activity relationships. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this process, providing detailed information about the molecular structure, functional groups, and connectivity of atoms. This guide will present a predictive analysis of the spectroscopic data for this compound, based on established principles and data from analogous compounds.

Molecular Structure and Analysis Workflow

The structural analysis of this compound involves a multi-faceted spectroscopic approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous confirmation of the molecular structure.

Caption: Workflow for the spectroscopic characterization of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl groups.

Predicted ¹H NMR Data

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~ 11.5 - 12.5 | Broad Singlet | 1H | OH |

| 2 | ~ 7.8 - 8.0 | Doublet | 1H | H5 |

| 3 | ~ 7.3 - 7.5 | Doublet | 1H | H6 |

| 4 | ~ 6.5 - 6.7 | Singlet | 1H | H3 |

| 5 | ~ 2.6 - 2.8 | Singlet | 3H | 2-CH₃ |

| 6 | ~ 2.4 - 2.6 | Singlet | 3H | 8-CH₃ |

Note: Predicted chemical shifts are relative to TMS and can vary based on solvent and concentration.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[1][2][3][4] The choice of solvent is critical; DMSO-d₆ is often preferred for quinolinol derivatives due to its ability to dissolve polar compounds and to observe exchangeable protons like the hydroxyl proton.

-

Instrument Setup: The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm).[4]

-

Integrate the signals to determine the relative number of protons.

-

Interpretation of the Predicted ¹H NMR Spectrum

-

Hydroxyl Proton (OH): The broad singlet at a downfield chemical shift (around 11.5-12.5 ppm) is characteristic of a hydroxyl group proton involved in hydrogen bonding, likely with the quinoline nitrogen or the solvent. Its broadness is due to chemical exchange.

-

Aromatic Protons (H5, H6, H3): The aromatic protons on the quinoline ring are expected to appear in the range of 6.5-8.0 ppm. The specific substitution pattern dictates their multiplicities. H5 and H6 are predicted to be doublets due to coupling with each other. The H3 proton is expected to be a singlet as it has no adjacent protons.

-

Methyl Protons (2-CH₃ and 8-CH₃): The two methyl groups are in different chemical environments and are therefore expected to give rise to two distinct singlet signals in the upfield region (around 2.4-2.8 ppm). The singlet nature is due to the absence of adjacent protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound is expected to produce a distinct signal in the ¹³C NMR spectrum.

Predicted ¹³C NMR Data

| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |

| 1 | ~ 175 - 180 | C4 |

| 2 | ~ 150 - 155 | C2 |

| 3 | ~ 145 - 150 | C8a |

| 4 | ~ 135 - 140 | C7 |

| 5 | ~ 125 - 130 | C5 |

| 6 | ~ 120 - 125 | C4a |

| 7 | ~ 118 - 122 | C6 |

| 8 | ~ 115 - 120 | C8 |

| 9 | ~ 100 - 105 | C3 |

| 10 | ~ 20 - 25 | 2-CH₃ |

| 11 | ~ 15 - 20 | 8-CH₃ |

Note: Predicted chemical shifts are relative to TMS and can vary based on solvent.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR can be used for ¹³C NMR acquisition.

-

Instrument Setup: The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Data Acquisition:

-

Acquire a standard proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single line for each unique carbon atom.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase the spectrum.

-

Calibrate the chemical shift scale using the deuterated solvent signal as a reference (e.g., the central line of the DMSO-d₆ septet at 39.52 ppm).[4]

-

Interpretation of the Predicted ¹³C NMR Spectrum

-

Quaternary Carbons (C4, C2, C8a, C7, C4a, C8): The carbon atoms that are not directly bonded to any hydrogen atoms will appear as singlets in a proton-coupled ¹³C NMR spectrum and are typically identified through techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The C4 carbon, being part of a carbonyl-like system in the quinolin-4-ol tautomer, is expected at the most downfield position. The C2 carbon, bonded to the nitrogen and a methyl group, will also be significantly downfield. The carbon bearing the chlorine atom (C7) will have its chemical shift influenced by the electronegativity of the halogen.

-

CH Carbons (C5, C6, C3): The aromatic methine carbons will appear in the typical aromatic region. Their specific chemical shifts are influenced by the electronic effects of the substituents.

-

Methyl Carbons (2-CH₃ and 8-CH₃): The two methyl carbons are expected to resonate in the most upfield region of the spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 - 3000 | Broad | O-H stretch (hydrogen-bonded) |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2950 - 2850 | Medium | Aliphatic C-H stretch (methyl) |

| ~ 1640 - 1600 | Strong | C=O stretch (from quinolone tautomer) / C=C and C=N ring stretching |

| ~ 1600 - 1450 | Medium-Strong | Aromatic C=C stretching |

| ~ 1100 - 1000 | Medium | C-O stretch |

| ~ 850 - 750 | Strong | C-Cl stretch |

Experimental Protocol: IR Spectroscopy (Solid Sample)

-

Sample Preparation (Thin Solid Film):

-

Dissolve a small amount of this compound (5-10 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[5][6]

-

Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[5][6]

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of an FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Interpretation of the Predicted IR Spectrum

-

O-H Stretch: A broad absorption band in the region of 3300-3000 cm⁻¹ is a strong indication of the presence of a hydroxyl group involved in hydrogen bonding.

-

C-H Stretches: Absorptions in the 3100-3000 cm⁻¹ region are characteristic of C-H stretching vibrations in the aromatic ring, while those in the 2950-2850 cm⁻¹ range are due to the C-H stretching of the methyl groups.

-

C=O/C=C/C=N Stretches: The strong band around 1640-1600 cm⁻¹ is likely due to a combination of the C=O stretching vibration of the quinolone tautomer and the C=C and C=N stretching vibrations of the quinoline ring system.

-

C-Cl Stretch: The presence of a carbon-chlorine bond is indicated by a strong absorption in the fingerprint region, typically between 850 and 750 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Relative Intensity | Assignment |

| 207/209 | High | [M]⁺ (Molecular ion peak, with 3:1 ratio for ³⁵Cl/³⁷Cl isotopes) |

| 192/194 | Medium | [M - CH₃]⁺ |

| 179/181 | Medium | [M - CO]⁺ |

| 164 | Medium | [M - CO - CH₃]⁺ |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for small organic molecules. The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Interpretation of the Predicted Mass Spectrum

-

Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at m/z 207, corresponding to the molecular weight of this compound with the ³⁵Cl isotope. A smaller peak at m/z 209, with approximately one-third the intensity, is expected due to the natural abundance of the ³⁷Cl isotope.[7][8][9] This isotopic pattern is a clear indicator of the presence of one chlorine atom.

-

Fragmentation Pattern: The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for quinoline derivatives include the loss of small, stable molecules or radicals. The loss of a methyl group ([M - CH₃]⁺) would result in a peak at m/z 192/194. The loss of carbon monoxide ([M - CO]⁺) from the quinolone tautomer is also a plausible fragmentation pathway, leading to a peak at m/z 179/181.[7][8][9]

Conclusion

The predicted spectroscopic data for this compound, derived from the analysis of analogous structures and fundamental spectroscopic principles, provides a robust framework for the structural elucidation of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS data offers complementary information that, when integrated, can lead to an unambiguous confirmation of the molecular structure. The experimental protocols outlined in this guide provide a practical basis for the acquisition of high-quality spectroscopic data. This comprehensive approach is essential for advancing the research and development of novel quinoline-based compounds.

References

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. chem.washington.edu [chem.washington.edu]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to the Solubility and Stability of 7-Chloro-2,8-dimethylquinolin-4-ol

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for determining the solubility and stability of 7-Chloro-2,8-dimethylquinolin-4-ol, a substituted quinoline derivative of interest in medicinal chemistry. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from structurally related compounds and established pharmaceutical testing guidelines to offer a robust framework for its characterization. We will delve into the theoretical underpinnings of solubility and stability, present detailed experimental protocols, and discuss the analytical techniques required for accurate quantification. This guide is intended to be a practical resource for researchers engaged in the physicochemical evaluation of novel quinoline-based compounds.

Introduction to this compound

This compound belongs to the quinoline class of heterocyclic aromatic compounds. The quinoline scaffold is a key pharmacophore in numerous clinically approved drugs, exhibiting a wide range of biological activities including antimalarial, anticancer, and anti-inflammatory properties.[1][2] The physicochemical properties of a drug candidate, such as solubility and stability, are critical determinants of its bioavailability, formulation development, and overall therapeutic potential.[3]

Compound Profile:

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 21629-48-1 | [3] |

| Molecular Formula | C₁₁H₁₀ClNO | [3] |

| Molecular Weight | 207.66 g/mol | [3] |

| Physical Form | Solid | [3] |

The structure of this compound, with its quinolin-4-ol core, suggests a tautomeric relationship with 7-chloro-2,8-dimethyl-1H-quinolin-4-one. The presence of the chloro and methyl substituents on the benzene ring, and a methyl group on the pyridine ring, will influence its electronic distribution, lipophilicity, and ultimately, its solubility and stability profile.

Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a crucial factor that affects its absorption and bioavailability.[4] Quinoline itself is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents.[1] The solubility of quinoline derivatives is highly dependent on pH.[5]

Predicted Solubility Profile

Based on the structure of this compound, we can predict its general solubility behavior:

-

Aqueous Solubility: Due to the presence of the polar hydroxyl group and the nitrogen atom in the quinoline ring, some aqueous solubility is expected. However, the hydrophobic chlorine atom and methyl groups will limit its solubility in water. The solubility will be significantly influenced by the pH of the medium.

-

Organic Solvent Solubility: Like many quinoline derivatives, it is expected to be soluble in various organic solvents such as ethanol, methanol, dichloromethane, and dimethyl sulfoxide (DMSO).[6][7]

Experimental Protocol for Solubility Assessment

A systematic approach to determining the solubility of this compound involves a series of tests in different solvents.[8][9][10]

Objective: To determine the qualitative and quantitative solubility of this compound in a range of aqueous and organic solvents.

Materials:

-

This compound

-

Deionized water

-

5% (w/v) Sodium Hydroxide (NaOH) solution

-

5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

-

5% (v/v) Hydrochloric Acid (HCl) solution

-

Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Analytical balance

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Workflow for Solubility Determination:

References

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies | SIELC Technologies [sielc.com]

- 3. japsonline.com [japsonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 7-Chloro-4-Hydroxyquinoline: Properties, Uses, Safety Data & Supplier in China | High-Quality API & Intermediates [quinoline-thiophene.com]

- 7. ijfmr.com [ijfmr.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. chem.ws [chem.ws]

Methodological & Application

Application Note & Experimental Protocol: Synthesis and Characterization of 7-Chloro-2,8-dimethylquinolin-4-ol

Abstract

This document provides a comprehensive guide to the synthesis and characterization of 7-Chloro-2,8-dimethylquinolin-4-ol, a substituted quinolin-4-one. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antibacterial, antimalarial, and anticancer properties.[1][2] This protocol details a robust synthetic route based on the Gould-Jacobs reaction, a classic and reliable method for the preparation of 4-hydroxyquinoline derivatives.[3][4][5] The application note elucidates the underlying chemical principles, provides a step-by-step experimental procedure, and outlines the necessary analytical techniques for the structural confirmation of the target compound.

Introduction: The Significance of the Quinolin-4-one Moiety

Quinolin-4-ones and their tautomeric forms, 4-hydroxyquinolines, are heterocyclic compounds of significant interest in drug discovery.[2] Their planar structure allows for effective intercalation with DNA and interaction with various enzymatic targets. The substituent pattern on the quinoline ring system profoundly influences the molecule's biological activity, making the development of specific synthetic protocols for novel derivatives a crucial endeavor. This compound incorporates a chlorine atom at the 7-position and two methyl groups at the 2- and 8-positions, respectively. These features are expected to modulate the compound's lipophilicity, electronic properties, and steric profile, potentially leading to novel pharmacological activities.

The synthetic strategy outlined herein employs the Gould-Jacobs reaction, which involves the condensation of a substituted aniline with a malonic ester derivative, followed by thermal cyclization, saponification, and decarboxylation.[1][3][5][6] This method is particularly advantageous for its reliability and adaptability to a wide range of substituted anilines.

Reaction Mechanism and Pathway

The synthesis of this compound via the Gould-Jacobs reaction proceeds through several distinct steps:

-

Condensation: The reaction is initiated by the nucleophilic attack of the amino group of 3-chloro-2,6-dimethylaniline on diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to yield an intermediate, diethyl 2-(((3-chloro-2,6-dimethylphenyl)amino)methylene)malonate.

-

Thermal Cyclization: The intermediate undergoes an intramolecular 6-electron cyclization at high temperatures.[1] This step forms the quinoline ring system and results in the formation of ethyl 7-chloro-4-hydroxy-2,8-dimethylquinoline-3-carboxylate. This high-energy step can be facilitated by conventional heating in a high-boiling solvent or through microwave irradiation.[1]

-

Saponification: The resulting ester is hydrolyzed to the corresponding carboxylic acid using a strong base, such as sodium hydroxide.

-

Decarboxylation: The final step involves the removal of the carboxyl group by heating, yielding the desired product, this compound.

The overall reaction pathway is depicted in the following diagram:

Caption: The Gould-Jacobs reaction pathway for the synthesis of this compound.

Experimental Protocols

This section provides two detailed protocols for the synthesis of this compound: a conventional high-temperature method and a microwave-assisted method.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 3-Chloro-2,6-dimethylaniline | ≥98% | Sigma-Aldrich |

| Diethyl ethoxymethylenemalonate | ≥98% | Sigma-Aldrich |

| Diphenyl ether | ≥99% | Sigma-Aldrich |

| Sodium hydroxide (NaOH) | Reagent grade | Fisher Scientific |

| Hydrochloric acid (HCl), concentrated | Reagent grade | Fisher Scientific |

| Ethanol (EtOH), absolute | ACS grade | VWR Chemicals |

| Ethyl acetate (EtOAc) | ACS grade | VWR Chemicals |

| Hexanes | ACS grade | VWR Chemicals |

| Anhydrous magnesium sulfate (MgSO₄) | Laboratory grade | Fisher Scientific |

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. Diphenyl ether is a high-boiling, viscous liquid and should be handled with care at elevated temperatures.

Protocol 1: Conventional High-Temperature Synthesis

This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for the cyclization step.

Step 1: Condensation

-

In a 100 mL round-bottom flask, combine 3-chloro-2,6-dimethylaniline (1.56 g, 10 mmol) and diethyl ethoxymethylenemalonate (2.16 g, 10 mmol).

-

Heat the mixture at 120-130 °C for 2 hours with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate).

-

After the reaction is complete, allow the mixture to cool to room temperature. The resulting crude anilidomethylenemalonate intermediate is a viscous oil and can be used in the next step without further purification.

Step 2: Thermal Cyclization, Saponification, and Decarboxylation

-

To the flask containing the crude intermediate, add diphenyl ether (20 mL).

-

Heat the mixture to reflux (approximately 250-260 °C) for 30-60 minutes.[1] Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to below 100 °C and cautiously add a solution of sodium hydroxide (2.4 g, 60 mmol) in water (10 mL).

-

Reheat the mixture to reflux for 1 hour to effect saponification.

-

Cool the biphasic mixture and transfer it to a separatory funnel. Wash the aqueous layer with diethyl ether (2 x 20 mL) to remove the diphenyl ether.

-

Transfer the aqueous layer to a beaker and carefully acidify with concentrated HCl to pH 2-3.

-

Heat the acidified solution to boiling for 1-2 hours to induce decarboxylation.

-

Cool the solution in an ice bath. The product will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield crude this compound.

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted synthesis can significantly reduce reaction times.

-

In a 10 mL microwave reaction vial, combine 3-chloro-2,6-dimethylaniline (0.31 g, 2 mmol) and diethyl ethoxymethylenemalonate (0.43 g, 2 mmol).

-

Seal the vial and heat the mixture in a microwave reactor at 150 °C for 10 minutes.

-

To the resulting intermediate, add diphenyl ether (4 mL).

-

Heat the mixture in the microwave reactor at 220 °C for 15 minutes.

-

Follow the workup procedure as described in Protocol 1, Step 2 (steps 3-9), adjusting the volumes of reagents accordingly.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid.

-

Dissolve the crude solid in a minimal amount of hot ethanol.

-

Add hot water dropwise until the solution becomes turbid.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to promote crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization

The structure and purity of the synthesized this compound should be confirmed by various analytical techniques.

| Technique | Expected Observations |

| Melting Point | A sharp melting point indicates high purity. |

| ¹H NMR | Signals corresponding to the aromatic protons on the quinoline ring, the two methyl groups, and the hydroxyl proton. The hydroxyl proton signal may be broad and its chemical shift can vary depending on the solvent and concentration.[2][7] |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the two methyl carbons, the aromatic carbons, and the carbonyl carbon of the quinolin-4-one tautomer.[2][7] |

| Mass Spectrometry | The molecular ion peak ([M]+) corresponding to the molecular weight of the compound (C₁₁H₁₀ClNO). The isotopic pattern of chlorine (approximately 3:1 ratio for [M]+ and [M+2]+) should be observed. |

| FT-IR | Characteristic absorption bands for O-H stretching (broad), C=O stretching (of the quinolin-4-one tautomer), C=C and C=N stretching in the aromatic ring, and C-Cl stretching. |

| Purity (HPLC) | A single major peak indicating high purity of the final compound. |

Experimental Workflow Diagram

Caption: A summary of the experimental workflow from synthesis to characterization.

Conclusion

This application note provides a detailed and reliable experimental protocol for the synthesis of this compound using the Gould-Jacobs reaction. The outlined procedures, including both conventional and microwave-assisted methods, offer flexibility for researchers. The successful synthesis and characterization of this novel quinolin-4-one derivative will enable further investigation into its potential biological activities and applications in medicinal chemistry and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Gould-Jacobs Reaction [drugfuture.com]

- 6. iipseries.org [iipseries.org]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Evaluation of 7-Chloro-2,8-dimethylquinolin-4-ol in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the investigation of the anticancer properties of 7-Chloro-2,8-dimethylquinolin-4-ol, a representative member of the promising 7-chloroquinoline class of compounds. While the broader family of 7-chloroquinolines has demonstrated significant potential in cancer research, this guide will utilize this compound as a model compound to detail robust methodologies for assessing its efficacy in various cancer cell lines. The protocols and insights provided herein are designed to be adaptable for the study of other quinoline derivatives.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide range of pharmacological activities, including anticancer properties.[1][2] The 7-chloroquinoline core, in particular, has been the subject of extensive research, with various derivatives showing potent cytotoxic and pro-apoptotic effects across a spectrum of cancer cell lines.[3][4][5][6] These compounds are thought to exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, inhibition of DNA and RNA synthesis, and modulation of key signaling pathways.[3][7]

This guide will walk you through a logical, field-proven workflow for characterizing the anticancer activity of this compound, from initial cytotoxicity screening to a deeper mechanistic investigation.

I. Preliminary Assessment: Cell Viability and Cytotoxicity

The initial step in evaluating any potential anticancer compound is to determine its effect on cancer cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and straightforward colorimetric method for this purpose.[8][9] This assay measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[9][10]

Protocol 1: MTT Cell Viability Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a chosen cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO to create a stock solution)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)[11]

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[11]

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[11]

-

Incubation: Carefully remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).[11] Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[11]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[11]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization buffer to each well to dissolve the purple formazan crystals.[11] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation:

| Cancer Cell Line | This compound IC50 (µM) after 48h |

| MCF-7 (Breast) | Hypothetical Value |

| A549 (Lung) | Hypothetical Value |

| HCT116 (Colon) | Hypothetical Value |

II. Mechanistic Insight: Induction of Apoptosis

A hallmark of many effective anticancer agents is their ability to induce programmed cell death, or apoptosis.[12][13] Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a robust method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[12][14]

The Principle of Annexin V/PI Staining

In healthy cells, a phospholipid called phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane.[12] During the early stages of apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[12] Propidium Iodide is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. However, in late apoptotic and necrotic cells, the membrane integrity is compromised, allowing PI to enter and stain the cellular DNA.[12]

Protocol 2: Apoptosis Analysis by Flow Cytometry

This protocol details the steps for quantifying apoptosis in cancer cells treated with this compound.

Materials:

-

Cancer cells treated with this compound (at its IC50 concentration) and vehicle control.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: After treating the cells for the desired time (e.g., 24 or 48 hours), collect both the floating (apoptotic) and adherent cells. For adherent cells, use a gentle cell dissociation solution or trypsin.[12]

-

Cell Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[12]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[12]

-

Staining: Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[12]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

-

Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[12]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately (within one hour). Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

Data Presentation:

| Treatment | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| Vehicle Control | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| This compound (IC50) | Hypothetical Value | Hypothetical Value | Hypothetical Value |

III. Delving Deeper: Investigating Molecular Mechanisms

To understand how this compound induces apoptosis, it is crucial to investigate its effects on key signaling pathways involved in cell survival and death. Western blotting is a powerful technique to analyze the expression levels of specific proteins.[15] Based on studies of related quinoline derivatives, potential targets for investigation include proteins involved in the p53 pathway and the intrinsic apoptosis pathway, such as Bcl-2 family proteins and caspases.[5][16][17]

Protocol 3: Western Blotting for Apoptosis-Related Proteins

This protocol provides a general framework for assessing changes in the expression of key apoptotic proteins following treatment with this compound.

Materials:

-

Cancer cells treated with this compound and vehicle control.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.[18]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[19]

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-50 µg) per lane onto an SDS-PAGE gel.[19]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.[20]

-

Secondary Antibody Incubation: Wash the membrane with TBST (Tris-Buffered Saline with 0.1% Tween 20) and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

-

Detection: After further washes, apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[19]

-

Analysis: Analyze the band intensities relative to the loading control to determine the changes in protein expression.

Expected Outcomes:

-

An increase in the expression of pro-apoptotic proteins like Bax and cleaved Caspase-3.

-

A decrease in the expression of anti-apoptotic proteins like Bcl-2.

-

Cleavage of PARP, a substrate of activated caspases, is a hallmark of apoptosis.

Visualizing the Workflow and Potential Mechanism

To provide a clear overview of the experimental process and a hypothetical mechanism of action, the following diagrams are provided.

Caption: Experimental workflow for evaluating the anticancer activity of this compound.

Caption: A potential signaling pathway for this compound-induced apoptosis.

IV. Concluding Remarks and Future Directions

The protocols detailed in this guide provide a robust framework for the initial characterization of the anticancer properties of this compound and other related quinoline derivatives. The data generated from these experiments will offer valuable insights into the compound's potency, its ability to induce apoptosis, and the underlying molecular mechanisms.

Further investigations could explore:

-

Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at specific phases.

-

In Vivo Studies: To evaluate the compound's efficacy and safety in animal models of cancer.

-

Combination Therapies: To investigate potential synergistic effects when combined with existing chemotherapeutic agents.

By following these detailed application notes and protocols, researchers can systematically and effectively evaluate the potential of novel quinoline derivatives as promising candidates for cancer therapy.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antitumoral evaluation of 7-chloro-4-quinolinylhydrazones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Apoptosis induction by 7-chloroquinoline-1,2,3-triazoyl carboxamides in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MTT (Assay protocol [protocols.io]

- 9. broadpharm.com [broadpharm.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Induction of apoptosis by phloroglucinol derivative from Ecklonia Cava in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medium.com [medium.com]

- 16. 7,8-Dihydroxy Flavone Induces Apoptosis via Upregulation of Caspase-3 in Human Hepatocarcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. origene.com [origene.com]

- 19. benchchem.com [benchchem.com]

- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for Assessing the Antiproliferative Effects of Novel Compounds

Introduction: The Critical Role of Antiproliferative Assays in Drug Discovery

The ability to inhibit cell proliferation is a hallmark of many therapeutic agents, particularly in the field of oncology. The journey of a novel compound from initial discovery to a potential clinical candidate is a long and arduous one, with early-stage in vitro screening playing a pivotal role in identifying promising leads.[1][2] Assays that accurately and reliably measure the antiproliferative effects of these compounds are therefore fundamental tools in the drug discovery and development pipeline.[1][3] They provide the initial go/no-go decisions, help in determining the potency (e.g., IC50 values) of a compound, and offer insights into its mechanism of action.[3][4]

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a deeper understanding of the underlying principles of commonly used antiproliferative assays, the rationale behind experimental choices, and the inherent strengths and limitations of each method. Our goal is to equip you with the knowledge to select the most appropriate assay for your specific research question and to generate robust, reproducible, and meaningful data.

I. Foundational Assays: Measuring Metabolic Activity as an Indicator of Cell Viability

A prevalent and widely adopted strategy to assess cell proliferation is to measure the metabolic activity of the cell population. The underlying principle is that viable, proliferating cells are metabolically active, whereas dead or dying cells lose this activity.[5] Several assays leverage this principle, primarily through the enzymatic reduction of a substrate into a colored or luminescent product.

A. The Tetrazolium Salt-Based Assays: A Comparative Overview

Tetrazolium salts are a class of compounds that are reduced by metabolically active cells, primarily by NAD(P)H-dependent oxidoreductase enzymes, to produce a colored formazan product.[6] The intensity of the color is directly proportional to the number of viable cells.[7]

The MTT assay is a classic, cost-effective, and widely used colorimetric assay for assessing cell viability and proliferation.[5]

-

Principle of the MTT Assay: The yellow tetrazolium salt, MTT, is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. This formazan must then be solubilized with a detergent (e.g., DMSO, isopropanol) before the absorbance can be measured.

-

Experimental Workflow: dot graph MTT_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="Seed cells in a 96-well plate"]; B [label="Treat with novel compound"]; C [label="Incubate for desired duration"]; D [label="Add MTT reagent"]; E [label="Incubate for 2-4 hours"]; F [label="Solubilize formazan crystals"]; G [label="Measure absorbance (570 nm)"];

A -> B -> C -> D -> E -> F -> G; }

Caption: MTT Assay Workflow.

-

Detailed Protocol for MTT Assay:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and enter a logarithmic growth phase (typically 24 hours).[7]

-

Compound Treatment: Treat cells with serial dilutions of the novel compound. Include appropriate controls (vehicle control, untreated control).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, carefully remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Shake the plate to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.

-

The XTT assay was developed to overcome a key limitation of the MTT assay.

-

Principle of the XTT Assay: Similar to MTT, XTT is reduced by mitochondrial enzymes in metabolically active cells. However, the resulting formazan product is water-soluble, eliminating the need for a solubilization step.[9][10] This simplifies the protocol and can improve assay reliability.[9]

-

Advantages over MTT: The primary advantage of the XTT assay is its streamlined procedure due to the water-soluble formazan product.[9] It is also reported to have higher sensitivity and a wider dynamic range compared to the MTT assay.[11]

The MTS assay is another second-generation tetrazolium salt-based assay with improved characteristics.

-

Principle of the MTS Assay: In the presence of an electron coupling reagent (phenazine methosulfate - PMS), the MTS tetrazolium compound is reduced by viable cells to a colored formazan product that is soluble in cell culture media.[8][12]

-

Protocol for MTS Assay:

The WST-1 assay is another popular choice for its convenience and sensitivity.

-

Principle of the WST-1 Assay: WST-1 is a water-soluble tetrazolium salt that is cleaved by mitochondrial dehydrogenases in viable cells to produce a soluble formazan.[14][15] The amount of formazan dye formed is directly proportional to the number of metabolically active cells.[15]

-

Protocol for WST-1 Assay:

| Assay | Principle | Formazan Product | Solubilization Step Required? | Advantages | Disadvantages |

| MTT | Enzymatic reduction of yellow tetrazolium salt to purple formazan by mitochondrial dehydrogenases. | Insoluble | Yes | Cost-effective, well-established.[5] | Requires a solubilization step, which can introduce variability.[10] |

| XTT | Enzymatic reduction of yellow tetrazolium salt to orange formazan.[11] | Water-soluble | No | More sensitive and has a higher dynamic range than MTT, simpler protocol.[9][11] | More expensive than MTT. |

| MTS | Reduction of MTS tetrazolium to a soluble formazan in the presence of an electron coupling reagent.[8][12] | Water-soluble | No | Homogeneous assay, no solubilization needed.[16] | Can be affected by changes in cellular redox potential. |

| WST-1 | Cleavage of water-soluble tetrazolium salt to a soluble formazan by mitochondrial dehydrogenases.[14][15] | Water-soluble | No | High sensitivity, simple add-and-measure format.[14] | Can be influenced by culture medium pH. |

II. Measuring DNA Synthesis: A Direct Assessment of Proliferation

While metabolic assays are excellent indicators of cell viability, they are an indirect measure of cell proliferation. Assays that directly measure DNA synthesis provide a more focused assessment of the antiproliferative effects of a compound.

BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay

The BrdU assay is a widely used method to directly quantify cell proliferation.

-

Principle of the BrdU Assay: BrdU is a synthetic analog of thymidine. During the S-phase of the cell cycle, proliferating cells will incorporate BrdU into their newly synthesized DNA.[17][18] This incorporated BrdU can then be detected using a specific anti-BrdU antibody.[17]

-

Experimental Workflow: dot graph BrdU_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="Seed and treat cells"]; B [label="Add BrdU labeling solution"]; C [label="Incubate for 2-24 hours"]; D [label="Fix and denature DNA"]; E [label="Add anti-BrdU antibody"]; F [label="Add secondary antibody"]; G [label="Add substrate and measure signal"];

A -> B -> C -> D -> E -> F -> G; }

Caption: BrdU Assay Workflow.

-

Detailed Protocol for BrdU Assay (ELISA-based):

-

Cell Seeding and Treatment: Seed and treat cells with the novel compound in a 96-well plate.

-

BrdU Labeling: Add BrdU labeling solution to the cells and incubate for 2-24 hours, depending on the cell type's doubling time.

-

Fixation and Denaturation: Remove the labeling medium, and add a fixing/denaturing solution to the cells for 30 minutes at room temperature.[19]

-

Antibody Incubation: Wash the cells and add a diluted anti-BrdU antibody. Incubate for 1 hour at room temperature.[19]

-

Secondary Antibody: Wash the cells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 30 minutes.[19]

-

Substrate Addition: Wash the cells and add a TMB substrate. Incubate for 30 minutes.[19]

-

Signal Measurement: Add a stop solution and measure the absorbance at 450 nm.

-

III. Advanced and High-Throughput Methodologies

For more in-depth analysis and large-scale screening, more advanced techniques are employed.

A. ATP-Based Luminescent Assays: A Highly Sensitive Approach

The intracellular concentration of ATP is a key indicator of metabolically active, viable cells.[20]

-

CellTiter-Glo® Luminescent Cell Viability Assay: This is a homogeneous "add-mix-measure" assay that determines the number of viable cells in culture based on the quantification of ATP.[20][21] The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.[20] This method is known for its high sensitivity and is well-suited for high-throughput screening (HTS).[21][22]

-

Protocol for CellTiter-Glo® Assay:

-

Prepare opaque-walled multiwell plates with cells in culture medium.[23]

-

Treat with the test compound and incubate.

-

Equilibrate the plate to room temperature for approximately 30 minutes.[23]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[23]

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.[23]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[23]

-

Record luminescence.

-

B. Label-Free, Real-Time Cell Proliferation Monitoring

Label-free methods offer the advantage of continuously monitoring cell proliferation over time without the need for dyes or labels that could potentially interfere with cell health.[24]

-

Impedance-Based Assays: These systems measure the change in electrical impedance as cells proliferate and cover the surface of microelectrodes integrated into the bottom of the culture wells. This provides a real-time, kinetic measurement of cell proliferation.[25]

-

High-Contrast Brightfield Imaging: Automated imaging systems can use high-contrast brightfield microscopy to directly count cells over time.[24][26] This method is non-invasive and allows for the quantitative analysis of cell growth kinetics.[24]

C. High-Content Screening (HCS) for Multiparametric Analysis

High-Content Screening combines automated microscopy with sophisticated image analysis to simultaneously measure multiple parameters of individual cells.[27][28]

-

Principle of HCS: In the context of antiproliferative studies, HCS can provide much more than just a cell count. It can simultaneously assess parameters such as nuclear morphology, cell cycle status, and the expression of proliferation markers (e.g., Ki-67).[29] This multiparametric data provides a deeper understanding of the compound's cytostatic or cytotoxic effects.[27][29]

IV. Concluding Remarks and Future Perspectives

The choice of an antiproliferative assay is a critical decision in the drug discovery process and should be guided by the specific research question, the nature of the compound being tested, the cell type, and the desired throughput.[1][30] For initial high-throughput screening, cost-effective and robust methods like MTT or MTS are often employed. For more detailed mechanistic studies, assays that directly measure DNA synthesis, such as the BrdU assay, or multiparametric HCS approaches are more informative. The advent of label-free, real-time monitoring systems is revolutionizing how we study cell proliferation, providing dynamic insights into cellular responses to novel compounds. As technology continues to advance, we can expect the development of even more sensitive, accurate, and high-throughput methods for assessing antiproliferation, further accelerating the discovery of new and effective therapeutics.

References

- 1. Cell Proliferation and Cytotoxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel classes of drugs identified with antiproliferative effect in thyroid cancer [healio.com]

- 3. benchchem.com [benchchem.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. youtube.com [youtube.com]

- 6. MTT assay - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. broadpharm.com [broadpharm.com]

- 9. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 10. researchgate.net [researchgate.net]

- 11. differencebetween.com [differencebetween.com]

- 12. iscaconsortium.org [iscaconsortium.org]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]

- 15. researchgate.net [researchgate.net]

- 16. cohesionbio.com [cohesionbio.com]

- 17. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 18. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 19. media.cellsignal.com [media.cellsignal.com]

- 20. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 21. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 22. promega.com [promega.com]

- 23. promega.com [promega.com]

- 24. agilent.com [agilent.com]

- 25. biocompare.com [biocompare.com]

- 26. [PDF] Kinetic Proliferation Assay Using Label-Free Cell Counting | Semantic Scholar [semanticscholar.org]

- 27. Accelerating Drug Discovery with High Content Screening | Core Life Analytics [corelifeanalytics.com]

- 28. alitheagenomics.com [alitheagenomics.com]

- 29. High-content, high-throughput screening for the identification of cytotoxic compounds based on cell morphology and cell proliferation markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. news-medical.net [news-medical.net]

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 7-Chloro-2,8-dimethylquinolin-4-ol

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of 7-Chloro-2,8-dimethylquinolin-4-ol. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of this synthesis and improve your experimental outcomes. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your work.

The Synthetic Challenge: The Gould-Jacobs Reaction

The synthesis of 4-hydroxyquinoline derivatives, including the target molecule this compound, is most commonly achieved through the Gould-Jacobs reaction.[1] This robust method, first reported in 1939, involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization to form the quinoline core.[2][3] While effective, the reaction is known for its demanding conditions, particularly the high temperatures required for the intramolecular cyclization step, which can lead to yield loss and side-product formation.[4]

This guide will focus on a systematic approach to the Gould-Jacobs pathway, addressing common pitfalls and providing strategies for optimization.

Overall Reaction Scheme

The synthesis proceeds in four key stages starting from 3-chloro-2-methylaniline and diethyl ethoxymethylenemalonate (DEEM):

-

Condensation: Formation of the anilidomethylenemalonate intermediate.

-

Thermal Cyclization: High-temperature intramolecular reaction to form the quinoline ring.

-

Saponification: Hydrolysis of the ester group to a carboxylic acid.

-

Decarboxylation: Removal of the carboxyl group to yield the final product.

Caption: The Gould-Jacobs pathway for this compound synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format.

Q1: My overall yield is consistently low (<40%). Which step is the most likely cause and how can I improve it?

A1: The most critical and often lowest-yielding step in the Gould-Jacobs reaction is the thermal cyclization .[4] This intramolecular electrocyclization requires very high temperatures, typically over 250 °C, to overcome the activation energy barrier.[2]

Primary Causes of Low Yield:

-

Insufficient Temperature: The reaction may not proceed to completion if the temperature is too low.

-

Thermal Decomposition: At these extreme temperatures, both the starting intermediate and the quinoline product can decompose, leading to charring and the formation of intractable side products.[4]

-

Inefficient Heat Transfer: In large-scale reactions, ensuring uniform heating throughout the reaction mixture is challenging.

Solutions & Optimization Strategies:

-

Solvent Selection: The choice of solvent is paramount. It must have a sufficiently high boiling point and be inert.

-

Diphenyl ether (b.p. 259 °C) or a eutectic mixture of diphenyl ether and biphenyl (Dowtherm A , b.p. ~257 °C) are the standard choices. Using a high-boiling solvent can significantly increase cyclization yields, in some cases up to 95%.[4]

-

Caution: These solvents are difficult to remove during workup (see Q3).

-

-

Temperature Control: Use a high-temperature thermometer and a well-controlled heating mantle or oil bath. Ensure the reaction mixture itself, not just the heating medium, reaches the target temperature.

-

Microwave Synthesis: Modern adaptations using microwave irradiation can dramatically improve this step. Microwaves provide rapid and uniform heating, which can reduce reaction times from hours to minutes and minimize the formation of degradation byproducts, thereby increasing yields.[2]

Q2: I'm observing significant side-product formation, potentially an isomer. How do I diagnose and prevent this?

A2: With an asymmetrically substituted aniline like 3-chloro-2-methylaniline, there is a risk of forming two different regioisomers. The cyclization can occur at either of the two positions ortho to the amine.[4]

-

Desired Cyclization (at C6 of the aniline): Forms the 7-Chloro-2,8-dimethylquinoline scaffold.

-

Undesired Cyclization (at C2 of the aniline): Would form a 5-Chloro-4-hydroxy-2,8-dimethylquinoline scaffold.

Controlling Regioselectivity:

-

Steric Hindrance: The methyl group at the C2 position of the aniline provides significant steric hindrance. This strongly disfavors cyclization at this position, meaning the desired 7-chloro isomer should be the major product.

-

Diagnosis: The most effective way to confirm the presence of isomers is through meticulous analysis of the crude product mixture using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A pure sample of the desired product should show a single set of characteristic peaks.

-

Mitigation: While steric hindrance provides good intrinsic selectivity, ensuring a clean condensation step is vital. Impurities in the anilidomethylenemalonate intermediate can sometimes lead to unexpected side reactions at high temperatures. Purify the intermediate by recrystallization or flash chromatography before proceeding to the cyclization if you suspect contamination.

Q3: The workup is messy. How can I efficiently remove the high-boiling solvent (diphenyl ether/Dowtherm A) from my product?

A3: This is a classic challenge with the Gould-Jacobs reaction.[4] Simple evaporation is not feasible.

Recommended Protocol:

-

Cooling: After the reaction is complete, allow the mixture to cool to room temperature. The product, being a solid, may begin to precipitate.

-

Precipitation with a Non-Polar Solvent: Add a large volume of a non-polar solvent in which the product is insoluble but the high-boiling solvent is soluble. Hexane or cyclohexane are excellent choices.[2] Stir the resulting slurry vigorously for 30-60 minutes to ensure the diphenyl ether is fully dissolved in the non-polar phase.

-

Filtration: Collect the precipitated crude product by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with several portions of the same non-polar solvent to remove any residual high-boiling solvent.

-

Drying: Dry the product under vacuum.

Q4: My final product is colored and fails to meet purity specifications even after workup. What are the best purification techniques?

A4: Color in the final product often indicates the presence of thermal decomposition byproducts or residual impurities.

Purification Strategy:

-

Recrystallization: This is the most effective method for purifying the final this compound.

-

Solvent Screening: Test solubility in various common solvents. Good candidates for recrystallization are high-boiling polar solvents like ethanol, isopropanol, or dimethylformamide (DMF), potentially with the addition of water as an anti-solvent.

-

Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot-filter it to remove colored impurities. Allow the solution to cool slowly to form well-defined crystals. Collect the purified crystals by filtration.

-

-

Column Chromatography: If recrystallization fails to provide the desired purity, silica gel column chromatography can be used. However, given the polarity and potential for tautomerization of 4-quinolinols, this can be challenging. A solvent system such as dichloromethane/methanol or ethyl acetate/hexane with a small percentage of triethylamine (to prevent streaking on the silica) may be effective.

Frequently Asked Questions (FAQs)

Q: Can you summarize the key reaction conditions?

A: Certainly. The following table provides a starting point for optimization.

| Parameter | Condition | Rationale & Key Considerations |

| Condensation Temp. | 80-100 °C | Sufficient to drive off the ethanol byproduct without degrading the aniline. |

| Cyclization Temp. | 250-260 °C | Critical for overcoming the activation energy of the electrocyclization.[2] |

| Cyclization Solvent | Diphenyl ether or Dowtherm A | Must be inert and have a boiling point matching the required reaction temperature.[4] |

| Saponification Base | 10-20% aq. NaOH or KOH | Standard conditions for hydrolyzing the ethyl ester to a carboxylate salt.[1] |

| Decarboxylation | Heat in acidic medium | Often occurs spontaneously upon acidification after saponification, but may require gentle heating. |

| Typical Yield | 50-80% | Highly dependent on the efficiency of the thermal cyclization step. |

Q: What is the primary workflow for this synthesis?

A: The following diagram outlines the complete experimental workflow from start to finish.

Caption: A step-by-step experimental workflow for the synthesis.

Q: How should I monitor the progress of the reactions?

A: Thin Layer Chromatography (TLC) is an indispensable tool for this synthesis.

-

Condensation: Monitor the disappearance of the aniline starting material. Use a mobile phase like 3:1 Hexane:Ethyl Acetate. The aniline will have a higher Rf than the more polar product.

-

Cyclization: Monitor the disappearance of the anilidomethylenemalonate intermediate.[2] The quinoline product is typically highly fluorescent under UV light (254 nm), making it easy to spot.

-

Saponification: The carboxylate salt is water-soluble and will not move from the baseline on a normal-phase silica plate. After acidification, the carboxylic acid product will appear as a new, more polar spot.

References